2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid

Peptidoglycan biosynthesis Bacterial cell wall Structural biology

Researchers studying peptidoglycan enzymology require authentic MurNAc-not GlcNAc-because only MurNAc bears the C3 D-lactyl ether that is the obligatory peptide cross-linking site and the substrate-recognition determinant for MurNAc-specific kinases (MurK) and etherases (MurQ). Impure batches with GlcNAc contamination produce uninterpretable kinetics. • MurK (Tf_MurK) exhibits 60,000-fold catalytic efficiency for MurNAc over GlcNAc; GlcNAc cannot substitute. • MurNAc is the authentic substrate for MurQ etherase and MurA feedback inhibition (Kd = 0.94 μM). Supplied as ≥98% (TLC) white powder; 2-8°C storage; global shipping.

Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
Cat. No. B13390723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid
Molecular FormulaC11H19NO8
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
InChIInChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)
InChIKeySOARVSUSWULNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MurNAc: Identity and Procurement-Relevant Properties


2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, systematically known as N-acetylmuramic acid (MurNAc or NAM), is an amino sugar ether of lactic acid and N-acetylglucosamine with the molecular formula C₁₁H₁₉NO₈ and a molecular weight of 293.27 g/mol [1]. It is the defining monomeric unit of bacterial peptidoglycan, where it alternates with N-acetylglucosamine (GlcNAc) to form the glycan backbone, and its C3 D-lactyl ether substituent serves as the exclusive attachment point for the stem peptide cross-links [2]. MurNAc is a synthetic, crystalline solid (mp ~125 °C, dec.) supplied as a white powder with ≥97–98% purity (TLC) and is stored at 2–8 °C .

Why Structural Analogs Cannot Substitute for MurNAc


MurNAc is not interchangeable with its closest structural analogs because it alone possesses the D-lactyl ether substituent at the C3 position—a unique chemical feature that is both the site of peptidoglycan peptide cross-linking and the substrate-recognition determinant for a dedicated family of etherase and kinase enzymes [1]. GlcNAc lacks the lactyl ether entirely and therefore cannot serve as a peptidoglycan cross-linking node. Muramic acid (the non-N-acetylated form) is not a substrate for MurNAc-specific kinases such as MurK [2]. N-Glycolylmuramic acid (MurNGlyc), while found in certain Actinobacteria, exhibits altered enzymatic processing and renders standard peptidoglycan analytical methods ineffective [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, functionally consequential differentiation across binding affinity, enzyme kinetics, and regulatory activity.

Quantitative Differentiation from Closest Analogs


Unique D-Lactyl Ether Bond at C3

MurNAc carries a D-lactyl ether substituent covalently attached via an ether linkage to the C3 position of the glucosamine ring—a structural feature that N-acetylglucosamine (GlcNAc) completely lacks [1]. This ether bond is the sole site of peptide stem attachment in peptidoglycan; GlcNAc residues in the glycan backbone have no equivalent functionality and cannot be cross-linked [2]. The MurQ etherase enzyme family evolved specifically to cleave this unique D-lactyl ether bond, with the reaction proceeding through a β-elimination/hydration (lyase-type) mechanism that generates a 2,3-unsaturated sugar intermediate not observed with GlcNAc [1].

Peptidoglycan biosynthesis Bacterial cell wall Structural biology

UDP-MurNAc Feedback Inhibition of MurA

The UDP-activated form of MurNAc (UDP-MurNAc) binds tightly to MurA (enolpyruvyl-UDP-GlcNAc synthase), the enzyme catalyzing the first committed step of peptidoglycan biosynthesis, with a dissociation constant Kd = 0.94 ± 0.04 μM as determined by fluorescence titration using ANS as an exogenous fluorophore [1]. This affinity is comparable to or exceeds that of the clinically used MurA inhibitor fosfomycin, which exhibits IC50 values typically in the low micromolar range (e.g., ~0.2–8 μM depending on bacterial species and assay conditions). Approximately 25% of purified recombinant MurA remained complexed with UDP-MurNAc even after five chromatographic purification steps intended to remove it, demonstrating the tenacity of this interaction [1]. The inhibition is competitive with the substrate PEP (phosphoenolpyruvate) and either competitive or noncompetitive with UDP-GlcNAc, establishing UDP-MurNAc as a physiologically relevant feedback regulator [1].

Peptidoglycan precursor biosynthesis MurA enzyme inhibition Antibacterial target validation

Differential Binding to Peptidoglycan Recognition Protein

In a direct head-to-head binding study using camel peptidoglycan recognition protein CPGRP-S, MurNAc bound with a dissociation constant Kd = 1.8 × 10⁻⁷ M, which is 1.44-fold tighter than GlcNAc (Kd = 2.6 × 10⁻⁷ M) but approximately 140-fold weaker than intact peptidoglycan (Kd = 1.3 × 10⁻⁹ M) [1]. Crystal structure determinations of CPGRP-S complexes revealed that both MurNAc and GlcNAc occupy the same binding subsite in molecule C of the asymmetric unit, forming several hydrogen bonds and extensive hydrophobic interactions, yet MurNAc achieves measurably higher affinity, likely attributable to additional contacts mediated by its D-lactyl ether moiety [1]. Flow cytometric studies further demonstrated that PGN enhanced secretion of TNF-α and IL-6 from human peripheral blood mononuclear cells, while CPGRP-S co-administration reduced these proinflammatory cytokines, establishing the functional relevance of the MurNAc–PGRP interaction [1].

Innate immunity Peptidoglycan recognition proteins Host-pathogen interaction

MurNAc Kinase Substrate Specificity

The MurNAc kinase from the oral pathogen Tannerella forsythia (Tf_MurK) displays exceptionally stringent substrate discrimination: its catalytic efficiency (kcat/Km) for MurNAc is 6 × 10⁴-fold (60,000-fold) higher than for GlcNAc [1]. The individual kinetic constants underscore this selectivity—kcat values are 10.5 s⁻¹ for MurNAc versus 0.1 s⁻¹ for GlcNAc (105-fold difference), while Km values are 200 μM for MurNAc versus 116 mM for GlcNAc (580-fold difference) [1]. This contrasts with the MurK enzyme from Clostridium acetobutylicum, which exhibits dual specificity with Km values of 190 μM for MurNAc and 127 μM for GlcNAc—a mere 1.5-fold difference—and a kcat that is actually 1.5-fold higher for GlcNAc (65.0 s⁻¹) [2]. The Tf_MurK data demonstrate that MurNAc can be the overwhelmingly preferred substrate in specialized bacterial enzyme contexts, making it the only valid substrate choice for characterizing such kinases.

MurNAc kinase Peptidoglycan recycling Enzyme kinetics Bacterial cell wall metabolism

O-Acetylation and Lysozyme Resistance

O-Acetylation at the C6 position of MurNAc is a well-established determinant of bacterial resistance to lysozyme, which hydrolyzes the β-1,4-glycosidic bond between MurNAc and GlcNAc [1]. In Lactobacillus plantarum, genetic inactivation of oatA (encoding MurNAc O-acetyltransferase) resulted in marked sensitivity to lysozyme, as demonstrated by serial dilution assays on MRS medium supplemented with lysozyme at 2 mg/mL [2]. In contrast, O-acetylation of GlcNAc (mediated by oatB) inhibited the major autolysin Acm2 but did not confer lysozyme resistance [1]. These two modifications play antagonistic roles: MurNAc O-acetylation blocks exogenous lysozyme attack while simultaneously activating autolysis through the N-acetylmuramoyl-L-alanine amidase LytH, whereas GlcNAc O-acetylation suppresses autolysis without affecting lysozyme susceptibility [1]. The functional outcome of the same chemical modification (O-acetylation) is therefore entirely dependent on whether it occurs on MurNAc or GlcNAc.

Lysozyme resistance Peptidoglycan modification O-acetylation Bacterial autolysis

Solubility Profile for Assay Development

The solubility characteristics of MurNAc differ substantially from those of GlcNAc across common laboratory solvents, which directly impacts experimental buffer selection and stock solution preparation. MurNAc achieves 50 mg/mL in water (clear, colorless solution), 30 mg/mL in DMSO, 10 mg/mL in PBS (pH 7.2), and only 2.5 mg/mL in DMF . By comparison, GlcNAc is reported to have solubility exceeding 100 mg/mL in water—at least 2-fold higher—reflecting the absence of the hydrophobic D-lactyl ether moiety . The limited solubility of MurNAc in DMF (2.5 mg/mL) is particularly notable, as this solvent is commonly used for preparing stock solutions of carbohydrate derivatives for enzymatic assays. These solubility constraints must be factored into experimental design, especially for kinetic studies requiring high substrate concentrations, where MurNAc solubility limits of ~170 mM in water may become rate-limiting.

Solubility Assay development Enzyme kinetics Procurement specification

Evidence-Backed Application Scenarios for MurNAc


Peptidoglycan Biosynthesis and MurA Feedback Studies

MurNAc (as UDP-MurNAc) is the only compound that authentically recapitulates the endogenous feedback inhibition of MurA, the first committed enzyme of peptidoglycan precursor biosynthesis. The sub-micromolar binding affinity (Kd = 0.94 ± 0.04 μM) [1] makes UDP-MurNAc an essential tool for MurA enzymology studies, inhibitor screening campaigns, and investigations of peptidoglycan precursor flux regulation. No synthetic MurA inhibitor, including fosfomycin, replicates this natural feedback mechanism. Laboratories studying Pseudomonas aeruginosa or other Gram-negative bacteria that employ the anabolic MurNAc recycling pathway—which bypasses de novo UDP-MurNAc biosynthesis and confers intrinsic fosfomycin resistance [2]—require MurNAc to trace salvage pathway activity and validate MupP phosphatase function.

Characterization of MurNAc-Specific Kinases and Etherases

MurNAc is the obligate substrate for identifying, differentiating, and characterizing MurNAc/N-acetylglucosamine kinases (e.g., MurK, Tf_MurK) and MurNAc 6-phosphate etherases (MurQ) . The 60,000-fold catalytic efficiency preference of Tf_MurK for MurNAc over GlcNAc [3] means that GlcNAc cannot be used to assess MurNAc kinase activity. Similarly, MurQ etherase specifically cleaves the D-lactyl ether bond unique to MurNAc 6-phosphate, producing GlcNAc 6-phosphate and D-lactate via a lyase-type mechanism [4]. Procurement of high-purity MurNAc (≥98% TLC) is critical for obtaining interpretable kinetic constants and avoiding confounding activity from contaminating GlcNAc.

Innate Immunity and PGRP Binding Assays

The differential binding affinities of MurNAc (Kd = 1.8 × 10⁻⁷ M) and GlcNAc (Kd = 2.6 × 10⁻⁷ M) to CPGRP-S [5] establish MurNAc as the more faithful monomeric probe for studying peptidoglycan recognition by innate immune receptors. Crystal structures confirm that both sugars occupy the same binding subsite, yet MurNAc achieves measurably higher affinity through contacts involving its D-lactyl ether moiety [5]. These findings are directly applicable to screening programs for immunomodulatory compounds that target PGRP–peptidoglycan interactions and to studies of proinflammatory cytokine (TNF-α, IL-6) modulation by peptidoglycan fragments.

Cell Wall Modification and Lysozyme Resistance Research

MurNAc O-acetylation is the biochemically validated determinant of bacterial resistance to lysozyme, one of the most abundant host innate defense enzymes. Genetic disruption of MurNAc O-acetyltransferase (oatA) produces marked lysozyme sensitivity, while GlcNAc O-acetylation (oatB) does not [6]. Research programs investigating lysozyme resistance mechanisms in Gram-positive pathogens (e.g., Staphylococcus aureus, Lactobacillus plantarum) require MurNAc as the authentic substrate for O-acetyltransferase assays and for generating defined peptidoglycan fragments with site-specific O-acetylation. MurNAc is also essential for studying the antagonistic regulation of autolysins (Acm2, LytH) by differential MurNAc vs. GlcNAc O-acetylation [6].

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